molecular formula C9H17N3 B3198055 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine CAS No. 1009000-54-7

1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine

Cat. No. B3198055
CAS RN: 1009000-54-7
M. Wt: 167.25 g/mol
InChI Key: AWGVOPVZUSQWFY-UHFFFAOYSA-N
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Description

The compound “1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine” is a chemical compound with the IUPAC name "N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1-propanamine" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C9H17N3/c1-5-8(10)9-6(2)11-12(4)7(9)3/h8H,5,10H2,1-4H3" . This indicates that the compound has a molecular weight of 167.25 .


Physical And Chemical Properties Analysis

The compound “this compound” is a liquid at room temperature .

Scientific Research Applications

Antibacterial and Antifungal Agents

Research on novel bis-pyrazole coordination complexes, involving derivatives of pyrazole ligands similar to 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine, has shown promising antibacterial and antifungal properties. The study synthesized a new pyrazole ligand and its coordination complexes, which were tested against different types of bacteria and fungi, displaying enhanced behavior towards certain strains (Draoui et al., 2022).

Organic Synthesis and Chemical Reactions

A library of 4H-pyrano[2,3-c]pyrazol-6-amines was synthesized using a L-proline-catalyzed, on-water four-component domino reaction, showcasing the versatility of pyrazole derivatives in facilitating complex chemical reactions (Prasanna et al., 2013). This underscores the utility of such compounds in green chemistry and the synthesis of densely functionalized molecules.

Polymer Modification

Amine compounds, including derivatives similar to this compound, have been used to modify poly vinyl alcohol/acrylic acid hydrogels via radiation-induced processes, resulting in polymers with enhanced thermal stability and promising biological activities. This modification process opens up new possibilities for medical applications of these materials (Aly & El-Mohdy, 2015).

Antimicrobial Evaluation

Synthesis of 1-((5,3-diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one derivatives has been explored, demonstrating significant to moderate antimicrobial activity, thus offering potential for developing new antimicrobial agents (Sid et al., 2013).

properties

IUPAC Name

1-(1,3,5-trimethylpyrazol-4-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-5-8(10)9-6(2)11-12(4)7(9)3/h8H,5,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGVOPVZUSQWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(N(N=C1C)C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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